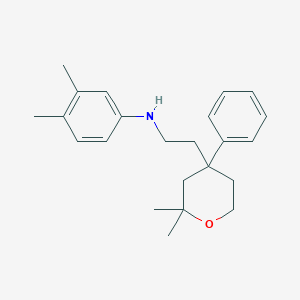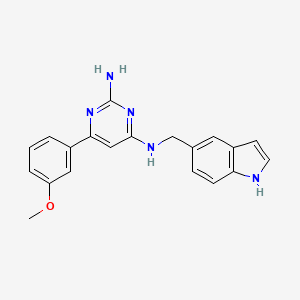
Icmt-IN-41
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-41, also known as compound 20, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is crucial for the post-translational modification of several proteins, including small GTPases, which play significant roles in cell signaling and proliferation. This compound has demonstrated an IC50 value of 0.069 μM, making it a highly effective inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-41 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the use of various reagents and catalysts .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve scaling up the laboratory procedures, ensuring purity and consistency through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Icmt-IN-41 primarily undergoes inhibition reactions with ICMT. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants required for the formation of the tetrahydropyranyl derivatives .
Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself, which is then used in various biological assays to study its effects on ICMT activity .
Scientific Research Applications
Icmt-IN-41 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been shown to inhibit the proliferation of certain cancer cells by targeting ICMT, which is involved in the post-translational modification of proteins like Ras . This makes it a valuable tool in cancer research, especially for studying the mechanisms of cell signaling and proliferation.
In addition to cancer research, this compound is used to study the role of ICMT in various cellular processes, including protein localization and stability . Its ability to inhibit ICMT makes it a potential candidate for developing new therapeutic agents targeting diseases associated with dysregulated protein prenylation.
Mechanism of Action
Icmt-IN-41 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step in the post-translational modification of several proteins, including small GTPases like Ras . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cell signaling and proliferation .
The molecular targets of this compound include the CAAX motif-containing proteins, which require carboxyl methylation for their activity . The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins, which are unable to function correctly, thereby exerting its biological effects.
Comparison with Similar Compounds
Icmt-IN-41 is unique in its high potency as an ICMT inhibitor. Similar compounds include cysmethynil and other indole-based small-molecular inhibitors . These compounds also target ICMT but may differ in their potency, selectivity, and solubility properties .
List of Similar Compounds:- Cysmethynil
- Indole-based small-molecular inhibitors
- Compounds developed by optimizing cysmethynil
This compound stands out due to its high IC50 value and effectiveness in inhibiting ICMT, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C23H31NO |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethylaniline |
InChI |
InChI=1S/C23H31NO/c1-18-10-11-21(16-19(18)2)24-14-12-23(20-8-6-5-7-9-20)13-15-25-22(3,4)17-23/h5-11,16,24H,12-15,17H2,1-4H3 |
InChI Key |
GFBPGVKTFGUQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
![4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-5-prop-1-ynylpyrido[4,3-d]pyrimidin-7-yl]-5-ethyl-6-fluoronaphthalen-2-ol](/img/structure/B12373493.png)


![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)


![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)



